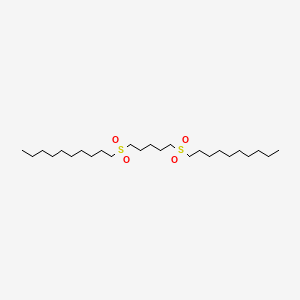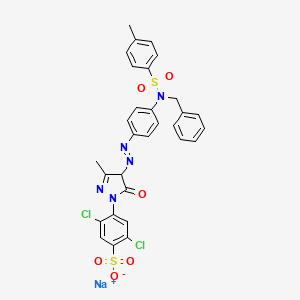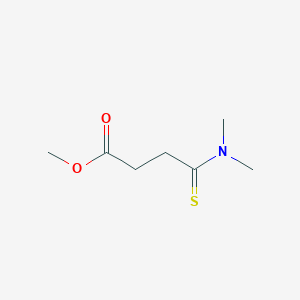
Methyl 4-(dimethylamino)-4-sulfanylidenebutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(dimethylamino)-4-sulfanylidenebutanoate is an organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a dimethylamino group and a sulfanylidenebutanoate moiety, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(dimethylamino)-4-sulfanylidenebutanoate can be achieved through several methods. One common approach involves the base-catalyzed Michael addition of dimethylamine to a suitable precursor, such as a butanoate derivative. This reaction typically occurs under mild conditions and can be completed in a relatively short time frame, often within 30 minutes .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques to ensure high yield and purity. These methods often include multi-step synthesis processes that incorporate green chemistry principles to minimize environmental impact. For example, solvent-free reactions and the use of catalytic amounts of base are employed to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(dimethylamino)-4-sulfanylidenebutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfanylidenebutanoate moiety to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols .
Scientific Research Applications
Methyl 4-(dimethylamino)-4-sulfanylidenebutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: This compound can be utilized in biochemical studies to investigate the role of sulfur in biological systems.
Industry: It serves as a precursor for the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(dimethylamino)-4-sulfanylidenebutanoate involves its interaction with molecular targets through its reactive functional groups. The dimethylamino group can participate in nucleophilic attacks, while the sulfanylidenebutanoate moiety can undergo redox reactions. These interactions can modulate various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Known for its use as a green solvent in various applications.
4-Dimethylaminopyridine: A derivative of pyridine with similar nucleophilic properties.
Benzoic acid, 4-(dimethylamino)-, methyl ester: Another compound with a dimethylamino group, used in different chemical reactions.
Uniqueness
Methyl 4-(dimethylamino)-4-sulfanylidenebutanoate stands out due to its unique combination of a dimethylamino group and a sulfanylidenebutanoate moiety, which imparts distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
73199-96-9 |
|---|---|
Molecular Formula |
C7H13NO2S |
Molecular Weight |
175.25 g/mol |
IUPAC Name |
methyl 4-(dimethylamino)-4-sulfanylidenebutanoate |
InChI |
InChI=1S/C7H13NO2S/c1-8(2)6(11)4-5-7(9)10-3/h4-5H2,1-3H3 |
InChI Key |
YQLWYNZDYMQQJA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


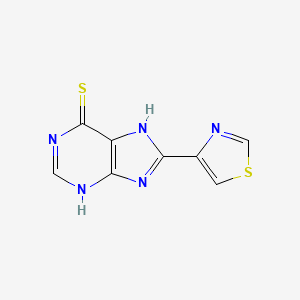
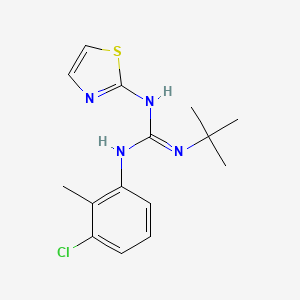

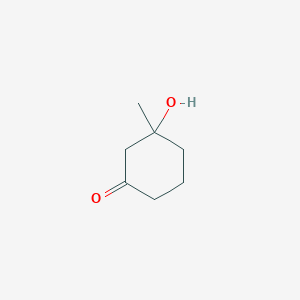

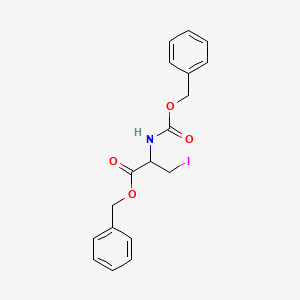
![2-Propenoic acid, 2-methyl-, telomer with 2-[(1,1-dimethylethyl)amino]ethyl 2-methyl-2-propenoate, 1-dodecanethiol, methyl 2-methyl-2-propenoate and rel-(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-methyl-2-propenoate](/img/structure/B14464872.png)
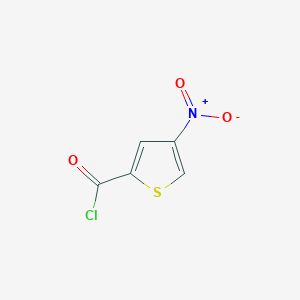

![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro-](/img/structure/B14464885.png)

